molecular formula C9H6Cl2FN3 B1467379 1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1250209-43-8

1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467379
CAS No.: 1250209-43-8
M. Wt: 246.07 g/mol
InChI Key: GVMJTJNBQXWRKP-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H6Cl2FN3 and its molecular weight is 246.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Intermolecular Interactions

  • Experimental and Theoretical Analysis of Intermolecular Interactions in 1,2,4-Triazoles : A study synthesized and characterized two biologically active 1,2,4-triazole derivatives, focusing on different intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions. The findings provide insights into the structural aspects and potential applications of triazole derivatives in drug design and material science (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Synthesis and Characterization

  • Synthesis and Pharmacological Studies of Ferrocene-1H-1,2,3-Triazole Hybrids : This research involved designing and synthesizing a series of ferrocene-1H-1,2,3-triazole hybrids, demonstrating their low toxicity and neuroprotective effects. Such studies highlight the versatility of triazole derivatives in developing new therapeutic agents (Haque et al., 2017).

Molecular Interactions and Properties

  • Relevant π-Hole Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives : This paper reports on the synthesis, characterization, and analysis of triazole derivatives, emphasizing the impact of substituents on nucleophilic/electrophilic interactions. Such studies are crucial for understanding the chemical behavior and potential applications of triazole derivatives in molecular recognition and catalysis (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).

Antimicrobial Studies

  • Antimicrobial Studies of Certain 1,2,4-Triazole Derivatives : Research on a new class of 1,2,4-triazole derivatives showed enhanced pharmacological properties with halogen substituents, indicating better antimicrobial agents. Such studies contribute to the development of new antimicrobial compounds to combat resistant strains (Desabattina, Aluru, Narasimha, Dharmapuri, & Rao, 2014).

Future Directions

1,2,4-triazoles, including “1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole”, have immense potential in the field of medicinal chemistry . They are being studied for their antifungal properties and their potential to combat drug resistance in various fungal pathogens . This review will assist researchers in the development of new potential antifungal drug candidates with high effectiveness and selectivity .

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2FN3/c10-4-7-5-15(14-13-7)9-2-1-6(12)3-8(9)11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVMJTJNBQXWRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-chloro-4-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
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